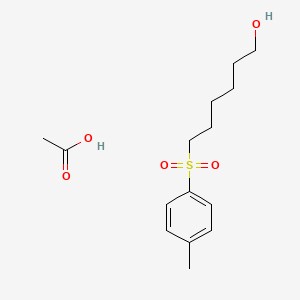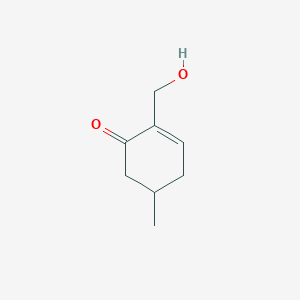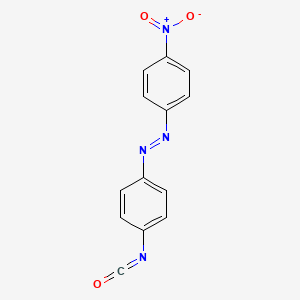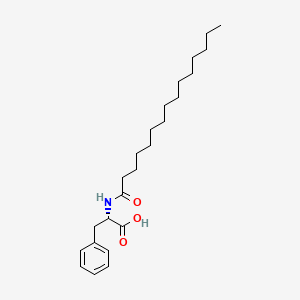
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol is a chemical compound with the molecular formula C15H24O5S and a molecular weight of 316.413 g/mol . This compound is known for its unique structure, which includes an acetic acid moiety and a sulfonyl group attached to a hexanol chain. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves several steps. One common method includes the reaction of 6-(4-methylphenyl)sulfonylhexan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but it is believed that the compound may affect cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol can be compared with other similar compounds, such as:
[(4-methylphenyl)sulfonyl]acetic acid: This compound has a similar sulfonyl group but differs in its overall structure and properties.
[(4-methylphenyl)sulfonyl]oxyacetic acid: Another related compound with a sulfonyl group, but with different functional groups attached.
[(4-methylphenyl)sulfonyl]aminoacetic acid: This compound contains an amino group in addition to the sulfonyl group, leading to different chemical and biological properties
Properties
CAS No. |
163657-47-4 |
|---|---|
Molecular Formula |
C15H24O5S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
acetic acid;6-(4-methylphenyl)sulfonylhexan-1-ol |
InChI |
InChI=1S/C13H20O3S.C2H4O2/c1-12-6-8-13(9-7-12)17(15,16)11-5-3-2-4-10-14;1-2(3)4/h6-9,14H,2-5,10-11H2,1H3;1H3,(H,3,4) |
InChI Key |
VMZGKSNTAKTROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)


![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)

![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)
